Rivaroxaban-d4 Rivaroxaban-d4 Rivaroxaban-d4 is intended for use as an internal standard for the quantification of rivaroxaban by GC- or LC-MS. Rivaroxaban is an orally active, direct inhibitor of Factor Xa (Ki = 0.4 nM), which is a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade. It demonstrates >10,000-fold greater selectivity for Factor Xa compared to other related serine proteases. In various animal arterial and venous thrombosis models, rivaroxaban is reported to inhibit thrombin formation without prolonging bleeding time. Formulations containing rivaroxaban have been used as an anticoagulant in the prevention of stroke and the treatment of venous thromboembolisms.
Brand Name: Vulcanchem
CAS No.: 1132681-38-9
VCID: VC20800371
InChI: InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 439.9 g/mol

Rivaroxaban-d4

CAS No.: 1132681-38-9

Cat. No.: VC20800371

Molecular Formula: C19H18ClN3O5S

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

Rivaroxaban-d4 - 1132681-38-9

Specification

Description Rivaroxaban-d4 is intended for use as an internal standard for the quantification of rivaroxaban by GC- or LC-MS. Rivaroxaban is an orally active, direct inhibitor of Factor Xa (Ki = 0.4 nM), which is a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade. It demonstrates >10,000-fold greater selectivity for Factor Xa compared to other related serine proteases. In various animal arterial and venous thrombosis models, rivaroxaban is reported to inhibit thrombin formation without prolonging bleeding time. Formulations containing rivaroxaban have been used as an anticoagulant in the prevention of stroke and the treatment of venous thromboembolisms.
CAS No. 1132681-38-9
Molecular Formula C19H18ClN3O5S
Molecular Weight 439.9 g/mol
IUPAC Name 5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
Standard InChI Key KGFYHTZWPPHNLQ-UJCPGTITSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H]
SMILES C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Canonical SMILES C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Appearance Assay:≥99% deuterated forms (d1-d4)A solid

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